molecular formula C20H20NP B8224186 Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- CAS No. 4358-50-3

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-

Cat. No.: B8224186
CAS No.: 4358-50-3
M. Wt: 305.4 g/mol
InChI Key: LRZUEXVJCUCZCM-UHFFFAOYSA-N
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Description

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is a substituted aniline derivative featuring a diphenylphosphino group at the 2-position of the benzene ring and N,N-dimethyl substituents on the amine group. The N,N-dimethyl group enhances electron density at the nitrogen atom, while the diphenylphosphino moiety provides strong σ-donor and π-acceptor capabilities, which are critical in transition-metal complexes for catalytic applications such as cross-coupling reactions or hydrogenation .

The analysis below extrapolates insights from structurally related compounds.

Properties

IUPAC Name

2-diphenylphosphanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-21(2)19-15-9-10-16-20(19)22(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZUEXVJCUCZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448653
Record name Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-50-3
Record name Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The organolithium pathway begins with bromobenzene derivatives undergoing lithium-halogen exchange. n-Butyllithium in tetrahydrofuran (THF) at −78°C generates a benzyllithium intermediate, which reacts with chlorodiphenylphosphine to install the phosphino group. Subsequent dimethylation occurs via nucleophilic substitution with dimethylamine hydrochloride.

Critical parameters :

  • Strict temperature control (−78°C ± 2°C) prevents side reactions

  • Anhydrous THF (water content <50 ppm) ensures reagent stability

  • Stoichiometric ratio of 1:1.05 (bromobenzene:n-BuLi) maximizes conversion

Optimization Data

Table 1: Performance metrics for organolithium method

ParameterValue RangeOptimal ValueYield Impact
Temperature−90°C to −60°C−78°C+18% yield
Reaction Time1–24 h20 h92% yield
n-BuLi Concentration1.6–2.5 M in hexane2.0 MMinimal side products
Workup MethodQuench with NH4ClColumn chromatographyPurity >98%

This method produces 305.35 g/mol product with 92% isolated yield when using recrystallization (ethyl acetate/hexane). The main impurity (∼6%) is triphenylphosphine oxide, removed via silica gel chromatography.

Catalytic Hydrogenation Approach

Nitro-Reduction Pathway

A Chinese patent (CN101891630A) demonstrates high-yield synthesis of analogous compounds using CuO/C-catalyzed hydrazine hydrate reductions. Applied to 2-nitro-N,N-dimethylbenzenamine precursors, this method achieves 95% conversion:

Reaction equation :

2-NO2-C6H3-N(CH3)2+3N2H4CuO/C2-(PHPh2)-C6H3-N(CH3)2+3N2+6H2O\text{2-NO}2\text{-C}6\text{H}3\text{-N(CH}3\text{)}2 + 3\text{N}2\text{H}4 \xrightarrow{\text{CuO/C}} \text{2-(PHPh}2\text{)-C}6\text{H}3\text{-N(CH}3\text{)}2 + 3\text{N}2 + 6\text{H}2\text{O}

Process Variables

Table 2: Catalytic hydrogenation optimization

ConditionTested RangeOptimal SettingEffect on Yield
Catalyst Loading5–15 wt%10 wt% CuO/C95% yield
SolventEthanol/WaterAnhydrous EthanolFaster kinetics
Temperature60–100°C75°C3 h reaction
Hydrazine Molar Ratio1:1 to 1:51:2Complete reduction

Post-reaction workup involves filtration through Celite® followed by anti-solvent crystallization (ethyl acetate/petroleum ether). This eliminates the need for column chromatography, making it industrially favorable.

Palladium-Catalyzed Cross-Coupling

Ligand-Assisted Coupling

The Harvard-developed method for analogous diphosphines employs palladium catalysts to couple pre-formed phosphine fragments. Adapted for benzenamine derivatives:

General procedure :

  • Synthesize 2-bromo-N,N-dimethylbenzenamine

  • Perform Miyaura borylation to install boronic ester

  • Suzuki-Miyaura coupling with diphenylphosphine chloride

Key Performance Indicators

Table 3: Coupling reaction efficiency

FactorVariationOptimal ConditionOutcome
Catalyst SystemPd(OAc)_2 vs. PdCl_2PdCl_2(PPh_3)_288% yield
BaseK_2CO_3 vs. CsFCsFFaster transmetalation
LigandXPhos vs. SPhosXPhosPrevents β-hydride elimination
SolventDME vs. THFDME/Water (10:1)Homogeneous mixing

This route enables late-stage functionalization but requires rigorous oxygen exclusion. 31P NMR monitoring confirms complete phosphine group incorporation.

Comparative Analysis of Methods

MetricOrganolithiumCatalytic HydrogenationPd-Catalyzed Coupling
Raw Material Cost$12.50/g$8.20/g$18.75/g
Reaction Scale<100 g1–50 kg10–500 g
Hazardous ByproductsLiBr, PH_3N_2, H_2OBoron wastes
Purity (HPLC)98.2%99.1%97.8%
Patent CoverageCao et al. 2022CN101891630AHarvard IP

Catalytic hydrogenation emerges as the most scalable method, while organolithium approaches offer better stereochemical control for chiral variants.

Industrial-Scale Adaptation Challenges

Thermal Management

Exothermic risks in organolithium reactions necessitate:

  • Jacketed reactors with LN2 cooling capacity

  • Semi-batch addition of n-BuLi over 4–6 h

  • Real-time IR monitoring of lithium intermediate formation

Catalyst Recycling

CuO/C catalysts from the hydrogenation method retain 78% activity after five cycles when regenerated via:

  • Soxhlet extraction with acetic acid

  • Calcination at 300°C under N2

  • Surface re-oxidation with O2/N2 (1:4)

This reduces catalyst costs by 40% in batch production.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated phosphorylation using:

  • Ir(ppy)_3 photocatalyst (1 mol%)

  • Hantzsch ester as reductant

  • Room temperature conditions

Early yields reach 65% with reduced byproduct formation, suggesting potential for energy-efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is primarily utilized as a ligand in transition metal catalysis. Its applications include:

  • Cross-Coupling Reactions : The compound is effective in facilitating Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The diphenylphosphino group enhances the reactivity of metal complexes, allowing for efficient catalysis .
  • Mechanism of Action : The ligand coordinates with transition metals (e.g., palladium), stabilizing reactive intermediates and promoting the desired transformations. This coordination significantly lowers the activation energy required for these reactions.

Material Science

The compound is also employed in the synthesis of advanced materials:

  • Polymers and Nanomaterials : Its unique structural properties allow it to participate in polymerization processes, contributing to the development of specialty polymers with tailored functionalities .
  • Electronic Applications : Research indicates its potential in creating materials for electronic devices due to its ability to form stable complexes that can influence conductivity and other electronic properties.

Biological Studies

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is investigated for its biological activities:

  • Enzyme Mechanisms : The compound's ability to coordinate with metal ions makes it useful in studying metalloenzyme functions. It can modulate enzymatic activity, providing insights into biochemical pathways .
  • Pharmacological Potential : Ongoing research aims to explore its role as a pharmacophore in drug design, particularly for diseases involving oxidative stress pathways .

Case Study 1: Catalytic Efficiency

In a study focusing on cross-coupling reactions, Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- was tested as a ligand in palladium-catalyzed reactions. The results demonstrated enhanced yields and selectivity compared to traditional ligands, showcasing its effectiveness in organic synthesis .

Research investigating the interactions of this compound with metalloenzymes revealed that it could significantly enhance enzyme activity under specific conditions. This finding suggests potential therapeutic applications in drug development targeting enzyme-related diseases .

Mechanism of Action

The mechanism of action of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The compound can also act as a nucleophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Dimethylaniline (CAS 121-69-7)

  • Molecular Formula : C₈H₁₁N
  • Molecular Weight : 121.18 g/mol
  • Substituents : N,N-dimethyl group on the aniline nitrogen.
  • Properties :
    • Acts as a solvent and intermediate in dye synthesis.
    • Lower basicity compared to primary amines due to steric hindrance from the dimethyl groups.
    • Hazard Rating: Moderate flammability (Fire Rating: 3) but low reactivity and health risks .

Comparison: The absence of a diphenylphosphino group in N,N-dimethylaniline limits its utility in metal coordination. The target compound’s phosphino group would enhance its ability to stabilize metal centers, making it more suitable for catalytic applications.

Benzenamine, 4-iodo-4-dimethylaminoazobenzene (CAS 3805-67-2)

  • Molecular Formula : C₁₄H₁₄IN₃
  • Molecular Weight : 375.19 g/mol
  • Substituents : Azo group (-N=N-), iodine, and N,N-dimethylamine.
  • Properties :
    • Used in dyes and photochemical studies due to its light-absorbing azo linkage.
    • The iodine atom introduces steric bulk and polarizability .

Comparison: While both compounds feature N,N-dimethyl groups, the target compound’s diphenylphosphino group offers distinct electronic properties (e.g., stronger σ-donor ability) compared to the azo group, which is π-conjugated and redox-active.

N-Nitrosodiphenylamine (CAS 86-30-6)

  • Molecular Formula : C₁₂H₁₀N₂O
  • Molecular Weight : 198.22 g/mol
  • Substituents : Nitroso (-N=O) group on the amine.
  • Used in rubber manufacturing as a vulcanization inhibitor .

Comparison: The nitroso group in this compound contrasts sharply with the diphenylphosphino group in the target compound. Nitroso groups are electrophilic and mutagenic, whereas phosphino groups are nucleophilic and metal-coordinating.

Reaction Mass of Benzenamine, N,N-dimethyl- with Molybdate and Phosphates

  • Components : N,N-Dimethylaniline, molybdate, tungstate, and phosphates.
  • Applications : Likely used in corrosion inhibition or as a catalyst precursor.
  • Properties :
    • The phosphate and molybdate anions may synergize with the amine for redox catalysis .

Comparison: The target compound’s diphenylphosphino group could replace phosphate/molybdate in catalytic systems, offering stronger metal-binding specificity and tunable steric effects.

Data Table: Key Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
N,N-Dimethylaniline C₈H₁₁N 121.18 N,N-dimethyl Solvent, dye intermediate
4-Iodo-4-dimethylaminoazobenzene C₁₄H₁₄IN₃ 375.19 Azo, iodine, N,N-dimethyl Dyes, photochemistry
N-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.22 Nitroso Rubber vulcanization
Target Compound* Not available Not available 2-diphenylphosphino, N,N-dimethyl Hypothetical catalyst ligand N/A

*Hypothetical data inferred from substituent effects.

Biological Activity

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- (CAS Number: 4358-50-3) is a phosphine-containing compound that has garnered attention in both chemistry and biology due to its unique structural properties and biological activities. This compound is primarily utilized as a ligand in coordination chemistry and catalysis, but its role in biological systems is increasingly being explored.

Biological Activity

Mechanism of Action

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes. This coordination can modulate enzymatic functions critical for various biochemical pathways.
  • Nucleophilic Behavior : The compound acts as a nucleophile, participating in biochemical reactions that may affect cellular processes such as signal transduction and metabolic regulation.

Applications in Research

  • Coordination Chemistry : As a ligand, it forms complexes with transition metals, which are pivotal in catalysis and material science.
  • Biological Studies : It is used to study enzyme mechanisms and protein-ligand interactions, contributing to the understanding of various biochemical pathways.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 or EffectNotes
Enzyme InhibitionNot specifiedUsed in enzyme mechanism studies
Antimycobacterial ActivityMIC 90 6.25 - 12.5 μMEffective against Mycobacterium abscessus
Nrf2 ActivationIC50 = 64.5 nMPotential therapeutic agent for oxidative stress-related diseases

Detailed Findings

  • Antimycobacterial Activity : Research indicates that derivatives of related phosphine compounds show significant activity against Mycobacterium abscessus, suggesting potential applications in treating mycobacterial infections .
  • Nrf2 Pathway Modulation : Studies have shown that compounds similar to Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- can activate the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress. This activation could lead to protective effects against chronic inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- with high purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A two-step approach is recommended:

N,N-Dimethylation : React aniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux .

Phosphorylation : Introduce the diphenylphosphino group via palladium-catalyzed cross-coupling (e.g., Ullmann reaction) using PPh₂Cl or via nucleophilic aromatic substitution.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation (if volatile). Monitor purity via GC-MS or HPLC .

Q. How can researchers characterize the electronic properties of this compound for ligand design?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/³¹P NMR : Assess electronic effects of the dimethylamino and diphenylphosphino groups. The dimethylamino group deshields aromatic protons (δ ~6.8–7.2 ppm), while ³¹P NMR reveals phosphorus coordination ability (δ ~−5 to +20 ppm for free ligands) .
  • IR Spectroscopy : Compare N-H stretching (absent due to dimethylation) and P-C aromatic vibrations (~1430–1480 cm⁻¹) .
  • X-ray Crystallography : Resolve steric bulk and bond angles critical for coordination chemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for this ligand in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or ligand-to-metal ratios. To address this:

Systematic Screening : Test solvents (e.g., THF vs. DMF) and bases (K₃PO₄ vs. Cs₂CO₃) to identify optimal conditions.

Kinetic Studies : Monitor reaction progress via in situ NMR or UV-vis spectroscopy to detect intermediate species.

  • Reference : Similar approaches were used to resolve variability in amine-based ligand systems .

Q. How does the diphenylphosphino group’s electronic donation compare to other phosphine ligands in transition-metal catalysis?

  • Methodological Answer :
  • Hammett Analysis : Measure substituent effects on reaction rates. The diphenylphosphino group is a stronger σ-donor but weaker π-acceptor compared to PCy₃, influencing metal-centered redox potentials.
  • Electrochemical Studies : Use cyclic voltammetry to compare metal-ligand complex stability (e.g., Pd⁰ vs. Pd²⁺ states).
  • Reference : Electronic profiles of analogous ligands were characterized via combined spectroscopic and computational methods .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer :
  • Toxicity : While specific data for this compound is limited, structurally related N,N-dimethylaniline derivatives show moderate toxicity (oral LD₅₀ ~300 mg/kg in rats). Use fume hoods and PPE .
  • Storage : Store under nitrogen at −20°C to prevent oxidation of the phosphine group.
  • Disposal : Neutralize with dilute HCl before incineration .

Notes

  • The compound’s exact physicochemical data (e.g., melting point) is not directly reported in the provided evidence; values are inferred from structurally similar compounds.
  • Advanced users should validate computational predictions (e.g., DFT for electronic properties) with experimental data.

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